molecular formula C10H10BrNO B1365041 2H-Indol-2-one, 4-(2-bromoethyl)-1,3-dihydro-

2H-Indol-2-one, 4-(2-bromoethyl)-1,3-dihydro-

Cat. No.: B1365041
M. Wt: 240.1 g/mol
InChI Key: KJFSOQQZVCONSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Indol-2-one, 4-(2-bromoethyl)-1,3-dihydro- is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Indol-2-one, 4-(2-bromoethyl)-1,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Indol-2-one, 4-(2-bromoethyl)-1,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

IUPAC Name

4-(2-bromoethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H10BrNO/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9/h1-3H,4-6H2,(H,12,13)

InChI Key

KJFSOQQZVCONSQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2'-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one (23.6 g. 86 mmol), sodium hypophosphite hydrate (35 g) and 10% palladium/carbon (60% w/w wet, 2.6 g) were stirred in industrial methylated spirit (250 ml)/water (30 ml) at 80° C. The reaction was complete after 2 hours as monitored by HPLC. Inorganic components were removed by filtration and the organic solvent was removed in vaccuo. The solid residue was slurried in water (100 ml) and dried overnight to give 17.0 g (82%) of 4-(2'-bromoethyl)-1,3-dihydro-2H-indol-2-one.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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